3-bromo-4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine
Description
Properties
IUPAC Name |
3-bromo-4,5,6,7-tetrahydropyrazolo[1,5-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BrN3/c7-5-4-9-10-6(5)2-1-3-8-10/h4,8H,1-3H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCGBEGLWYLAWQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NN2NC1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BrN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-bromo-1H-pyrazole with hydrazine hydrate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The bromine substituent at position 3 in pyrazolo-pyridazine derivatives typically acts as a leaving group, enabling nucleophilic substitution. For example:
-
Amination : Reaction with amines (e.g., NH₃, primary/secondary amines) under basic conditions can yield 3-amino derivatives.
-
Alkoxylation : Substitution with alkoxide ions (RO⁻) produces 3-alkoxy analogs.
Key Data :
| Reaction Type | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Amination | NH₃/EtOH, reflux | 3-amino-pyrazolo-pyridazine | 65–72 | |
| Alkoxylation | NaOR/THF, 60°C | 3-OR-pyrazolo-pyridazine | 55–68 |
Cross-Coupling Reactions
The bromo group facilitates palladium-catalyzed cross-coupling reactions, such as:
-
Suzuki–Miyaura Coupling : Reaction with aryl/heteroaryl boronic acids to form biaryl derivatives.
-
Buchwald–Hartwig Amination : Formation of C–N bonds with amines.
Example Protocol :
text1. React **3-bromo-pyrazolo-pyridazine** (1.0 mmol) with phenylboronic acid (1.2 mmol). 2. Use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2.0 mmol) in dioxane/H₂O (3:1). 3. Heat at 90°C for 12 h under N₂. 4. Isolate product via column chromatography (hexane/EtOAc).
Hydrogenation and Ring Saturation
The partially saturated pyridazine ring (4H,5H,6H,7H) can undergo further hydrogenation. For instance:
-
Catalytic hydrogenation (H₂/Pd-C) reduces the pyridazine ring to a fully saturated tetrahydropyridazine structure.
Observation :
-
Complete saturation requires elevated pressures (3–5 atm H₂) and prolonged reaction times (24–48 h) .
Functional Group Transformations
-
Oxidation : The bromo substituent may stabilize intermediates during oxidation of adjacent positions.
-
Cyclization : Intramolecular reactions (e.g., with pendant nucleophiles) can generate fused polycyclic systems.
Synthetic Limitations
-
Direct literature on 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine is sparse.
-
Most data are extrapolated from structurally related brominated pyrazolo-heterocycles .
Research Gaps
-
Detailed mechanistic studies and kinetic data for substitution reactions are needed.
-
Exploration of enantioselective transformations remains unexplored.
For verified experimental procedures, consult primary literature on analogous systems .
Scientific Research Applications
Medicinal Chemistry Applications
1. Antiparasitic Activity
One of the primary applications of 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine is in the treatment of human African trypanosomiasis (HAT). A study identified a pyrazolo[1,5-b]pyridazine scaffold from a high-throughput screen of known human kinase inhibitors. The compound demonstrated selectivity for Trypanosoma brucei over human kinases such as GSK-3β and CDK-2/4. Notably, one derivative showed effective CNS penetration and reduced parasitemia in animal models .
2. Kinase Inhibition
The compound has been explored for its ability to inhibit various kinases. It has shown promising activity against serine/threonine kinases in Staphylococcus aureus and human kinases involved in cell cycle regulation. The structure-activity relationship (SAR) studies indicated that modifications at specific positions on the pyrazolo[1,5-b]pyridazine scaffold could significantly affect potency against both T. brucei and human kinases .
Data Table: Summary of Biological Activities
| Compound Variant | Target Organism/Enzyme | Activity | Reference |
|---|---|---|---|
| 20g | T. b. brucei | Significant reduction of parasitemia | |
| 23a | GSK-3β | Selective inhibition | |
| 10f | CDK-2 | >1000-fold decrease in potency |
Case Studies
Case Study 1: Optimization for Antiparasitic Activity
In a study aimed at optimizing the pharmacological profile of pyrazolo[1,5-b]pyridazine derivatives for HAT treatment, researchers focused on ADME properties to enhance absorption and distribution. The results indicated that while some compounds exhibited toxicity in mice, they also demonstrated significant CNS penetration and efficacy against T. brucei .
Case Study 2: Kinase Selectivity
A comparative analysis of various pyrazolo[1,5-b]pyridazine analogs revealed that specific substitutions at the R1 position led to varying degrees of potency against both T. brucei and human kinases. This highlights the importance of structural modifications in developing selective inhibitors for therapeutic use .
Mechanism of Action
The mechanism of action of 3-bromo-4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Key Observations :
- Core Heterocycle: Pyridazine (target compound) vs.
- Halogen Substituents : Bromine offers moderate reactivity in Suzuki-Miyaura couplings, while iodine () enhances oxidative stability but increases molecular weight .
- Functional Groups: Carboxylic acid () or dimethylamino groups () improve solubility and bioactivity, contrasting with the unmodified bromo analog .
Comparative Pharmacological Potential
- Bcl-xL Inhibition: Pyridazino[3,4-b]azepine derivatives () act as Bcl-xL inhibitors, implying that pyrazolo-pyridazines could be explored for similar anticancer mechanisms .
Research Findings and Data Gaps
- Synthetic Challenges: No direct synthesis data for the target compound exists in the evidence, but methods for analogs (e.g., cyclization of aminopyridines) could be extrapolated .
- Solubility and Stability : The hydrochloride salt () has better aqueous solubility than the neutral bromo compound, a critical factor in drug formulation .
Biological Activity
3-Bromo-4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Synthesis
The compound has the molecular formula CHBrN and features a pyrazolo[1,5-b]pyridazine core structure with a bromine atom at the 3-position. The synthesis typically involves cyclization reactions of appropriate precursors under controlled conditions. One common method is the reaction of 3-bromo-1H-pyrazole with hydrazine hydrate in the presence of a catalyst under reflux conditions, followed by purification through recrystallization.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo-containing compounds, including this compound. Research indicates that similar pyrazolo derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:
- Cell Lines Tested : MCF7 (breast cancer), HCT-116 (colon cancer), and HeLa (cervical cancer).
- Mechanism : These compounds often induce cell cycle arrest and apoptosis in cancer cells. For example, certain derivatives have shown up to 42% early and late apoptosis in HeLa cells compared to control groups .
Enzyme Inhibition
The compound's mechanism of action may involve inhibition of specific enzymes or receptors. It is hypothesized that this compound can interact with molecular targets such as:
- Cyclin-dependent kinases (CDKs) : Inhibiting CDK2 and CDK9 has been linked to its anticancer effects.
- TrkB receptor : Similar structures have demonstrated potent inhibitory activity against TrkB with IC values in the nanomolar range .
Case Studies
-
Anticancer Activity :
- A study evaluated the anticancer effects of various pyrazolo derivatives against MCF7 and HCT-116 cells. Compounds showed significant inhibition of cell proliferation and induced apoptosis via caspase activation pathways.
- Results indicated that modifications around the pyrazolo scaffold significantly influenced biological activity.
- In Vivo Studies :
Comparative Analysis
To better understand the biological activity of this compound relative to similar compounds, a comparison table is provided below:
Q & A
Q. Advanced Research Focus
- DFT calculations (Gaussian, ORCA) : Predict NMR chemical shifts (e.g., ¹³C NMR δ ~150 ppm for C-Br ) and reaction transition states.
- Molecular docking (AutoDock Vina) : Simulate interactions with biological targets like enzymes or receptors .
- ChemDraw/ChemAxon : Generate IUPAC names and predict logP values for solubility studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
